molecular formula C8H7BrN2 B11889836 3H-Diazirine, 3-bromo-3-(4-methylphenyl)- CAS No. 95911-62-9

3H-Diazirine, 3-bromo-3-(4-methylphenyl)-

Cat. No.: B11889836
CAS No.: 95911-62-9
M. Wt: 211.06 g/mol
InChI Key: LDVTZOYGPONILP-UHFFFAOYSA-N
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Description

3-Bromo-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a p-tolyl group attached to the diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to UV light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolyl bromide with diazirine precursors under specific conditions. One common method includes the use of potassium tert-butoxide (tBuOK) as a base to facilitate the formation of the diazirine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure the completion of the reaction.

Industrial Production Methods

While specific industrial production methods for 3-bromo-3-(p-tolyl)-3H-diazirine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-(p-tolyl)-3H-diazirine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Photolysis: Exposure to UV light induces the formation of reactive carbenes, which can further react with various substrates.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of 3-bromo-3-(p-tolyl)-3H-diazirine depend on the specific reaction conditions and substrates used. For example, photolysis can lead to the formation of various carbene adducts depending on the available reactants.

Scientific Research Applications

3-Bromo-3-(p-tolyl)-3H-diazirine has several applications in scientific research:

    Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Potential use in drug discovery and development through the identification of molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action for 3-bromo-3-(p-tolyl)-3H-diazirine involves the generation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, allowing for the modification of molecules and the study of molecular interactions. The specific molecular targets and pathways involved depend on the context of the research application.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3-(phenyl)-3H-diazirine: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-Bromo-3-(m-tolyl)-3H-diazirine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

3-Bromo-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and the types of interactions it can undergo. This makes it particularly useful in specific applications where the p-tolyl group provides a distinct advantage.

Properties

CAS No.

95911-62-9

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-3-(4-methylphenyl)diazirine

InChI

InChI=1S/C8H7BrN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3

InChI Key

LDVTZOYGPONILP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(N=N2)Br

Origin of Product

United States

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